Pseudooxynicotine

Description

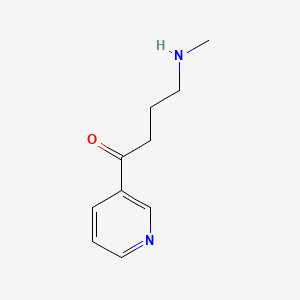

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)-1-pyridin-3-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDIDUFQYHRMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174551 | |

| Record name | Pseudooxynicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pseudooxynicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2055-23-4 | |

| Record name | Pseudooxynicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudooxynicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudooxynicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOOXYNICOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NJL277R65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pseudooxynicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of Pseudooxynicotine?

An In-depth Technical Guide to the Chemical Structure of Pseudooxynicotine

Introduction

This compound, a key metabolite of nicotine (B1678760), is a compound of significant interest to researchers in biochemistry, environmental science, and pharmacology.[1] Formally known as 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, it serves as a critical intermediate in the microbial degradation pathways of nicotine.[1][2] Its chemical structure and properties are fundamental to understanding its biological roles, including its formation from nicotine and its subsequent enzymatic transformations. This guide provides a comprehensive overview of the chemical structure of this compound, supported by quantitative data, experimental protocols, and a visualization of its metabolic context.

Chemical Structure and Identification

This compound is an aminoacylpyridine characterized by a pyridine (B92270) ring substituted at the 3-position with a 4-(methylamino)butanoyl group.[3] This structure consists of a pyridine ring attached to a γ-aminoketone side chain, which confers both basicity and water solubility to the molecule.[1] In aqueous solutions, this compound can exist in a pH-dependent equilibrium between a ring form (an iminium ion) and an open-chain form.[2]

The definitive identification of this compound is achieved through a combination of its unique chemical identifiers and spectroscopic data.

-

IUPAC Name: 4-(methylamino)-1-pyridin-3-ylbutan-1-one[3]

-

CAS Number: 2055-23-4[1]

-

Molecular Formula: C₁₀H₁₄N₂O[1]

-

Canonical SMILES: CNCCCC(=O)C1=CN=CC=C1[1]

-

InChI Key: SGDIDUFQYHRMPR-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

The structural elucidation and quantification of this compound rely on various analytical techniques. The key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 178.23 g/mol | [1][2] |

| Monoisotopic Mass | 178.110613074 Da | [3] |

| Water Solubility | 7.2 g/L at 25°C | [1][4] |

| Topological Polar Surface Area | 42 Ų | [3] |

| ¹H NMR Chemical Shifts (in neutral D₂O) | ||

| N-CH₃ (chain form) | δ ~2.82 ppm | [2] |

| N-CH₃ (iminium form) | δ ~3.71 ppm | [2] |

| Methylene Protons | δ 2.45–3.10 ppm | [1] |

| ¹³C NMR Chemical Shifts | ||

| C-2' (carbonyl, chain form) | ~201.7 ppm | [2] |

| C-2' (iminium form) | ~184.7 ppm | [2] |

| Mass Spectrometry (ESI-Q-TOF-MS) | ||

| [M+H]⁺ | m/z ~179.11789 | [2] |

Experimental Protocols

Chemical Synthesis of this compound

A common method for the chemical synthesis of this compound involves the reaction of ethyl nicotinate (B505614) with L-methyl-2-pyrrolidone, followed by acid hydrolysis.[1][5]

Protocol:

-

Reaction of Ethyl Nicotinate and L-methyl-2-pyrrolidone:

-

Acid Hydrolysis:

-

Purification:

-

The final product can be purified using standard techniques such as chromatography to achieve the desired purity.

-

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of this compound in complex biological samples.[2]

Protocol:

-

Sample Preparation:

-

For biological matrices such as microbial lysates, use solid-phase extraction (SPE) to remove interfering substances.[2]

-

-

Chromatographic Separation:

-

Employ a C18 reverse-phase column for separation.

-

Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.[2]

-

-

Mass Spectrometry Detection:

Biological Role and Metabolic Pathway

This compound is a central intermediate in the pyrrolidine (B122466) pathway of nicotine degradation by bacteria, such as Pseudomonas putida.[2] In this pathway, nicotine is first oxidized to N-methylmyosmine, which is an unstable iminium intermediate.[2] N-methylmyosmine then undergoes spontaneous, non-enzymatic hydrolysis to form this compound.[2] Subsequently, the enzyme this compound amine oxidase (Pnao), which functions as a dehydrogenase, catalyzes the conversion of this compound to 3-succinoylsemialdehyde-pyridine (SAP).[2][6]

The following diagram illustrates the initial steps of the nicotine degradation pathway involving this compound.

Conclusion

This compound is a molecule of considerable scientific importance due to its role as a key intermediate in nicotine metabolism. Its chemical structure, characterized by a pyridine ring and a flexible side chain, dictates its chemical and biological properties. The analytical methods outlined provide a robust framework for its synthesis and quantification, facilitating further research into its metabolic fate and potential toxicological implications, such as its ability to be a precursor to carcinogenic tobacco-specific nitrosamines.[2] A thorough understanding of this compound's chemistry is essential for professionals in drug development, environmental science, and toxicology.

References

- 1. Buy this compound (EVT-1547371) | 2055-23-4 [evitachem.com]

- 2. This compound | 2055-23-4 | Benchchem [benchchem.com]

- 3. This compound | C10H14N2O | CID 434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB022506) - FooDB [foodb.ca]

- 5. WO2014174505A2 - A process for the preparation of nicotine comprising the enzymatic reduction of 4- (methylamino) -1- (pyridin-3- yl) butan-1-one - Google Patents [patents.google.com]

- 6. The enzyme this compound amine oxidase from Pseudomonas putida S16 is not an oxidase, but a dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Pseudooxynicotine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudooxynicotine, a key metabolite of nicotine (B1678760), is a compound of significant interest in the fields of microbiology, toxicology, and pharmacology. This technical guide provides a comprehensive overview of its chemical properties, its central role in the microbial degradation of nicotine, and relevant experimental methodologies. The document details the enzymatic pathways involved in its formation and subsequent breakdown, offering insights for researchers investigating nicotine metabolism, bioremediation, and the development of novel smoking cessation therapies.

Chemical and Physical Properties

This compound, systematically named 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, is an alkaloid derivative of nicotine.[1] It is characterized by a pyridine (B92270) ring linked to a γ-aminoketone side chain, which results from the oxidative cleavage of nicotine's pyrrolidine (B122466) ring.[2] This structure confers both basicity and water solubility.[2]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2055-23-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄N₂O | [1][2][4] |

| Molecular Weight | 178.23 g/mol | [2][3][4] |

| IUPAC Name | 4-(methylamino)-1-(pyridin-3-yl)butan-1-one | [2][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Solubility | Soluble in water and organic solvents like ethanol | [2] |

Metabolic Pathways Involving this compound

This compound is a critical intermediate in both microbial and mammalian nicotine metabolism.[2] Its formation and degradation are of particular interest in the context of bacterial catabolism, which represents a potential avenue for bioremediation of tobacco waste.[3]

Microbial Degradation of Nicotine: The Pyrrolidine Pathway

In several soil-dwelling bacteria, such as Pseudomonas putida S16, nicotine is degraded via the pyrrolidine pathway, where this compound is a central metabolite.[3][5] This pathway involves a series of enzymatic reactions that ultimately convert nicotine into compounds that can be utilized as carbon and nitrogen sources for bacterial growth.[6]

The initial steps of this pathway are catalyzed by two key flavin-dependent enzymes: Nicotine Oxidoreductase (NicA2) and this compound Amine Oxidase (Pnao).[7]

-

Formation of this compound: Nicotine is first oxidized by Nicotine Oxidoreductase (NicA2), a flavin adenine (B156593) dinucleotide (FAD)-dependent dehydrogenase.[2] This reaction converts (S)-nicotine to N-methylmyosmine, which is an unstable iminium intermediate.[3] N-methylmyosmine then undergoes spontaneous, non-enzymatic hydrolysis to form this compound.[3]

-

Degradation of this compound: The subsequent step is the oxidative deamination of this compound by this compound Amine Oxidase (Pnao).[2] This enzyme catalyzes the conversion of this compound to 3-succinoylsemialdehyde-pyridine (SAP) and methylamine.[2][3] Interestingly, recent research has shown that Pnao functions as a dehydrogenase, utilizing a cytochrome c protein (CycN) as its electron acceptor rather than molecular oxygen, which was previously thought.[7]

Mammalian Metabolism

In mammals, the primary metabolic pathway of nicotine leads to the formation of cotinine, catalyzed mainly by the cytochrome P450 2A6 (CYP2A6) enzyme.[8][9] However, this compound is also a known metabolite of nicotine in humans, accounting for a smaller fraction of the metabolic products.[10][11] Its formation can have toxicological implications, as this compound can be nitrosated to form the potent carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK).[3]

Quantitative Data

The enzymatic reactions involved in the pyrrolidine pathway have been characterized kinetically, providing valuable data for researchers in enzymology and metabolic engineering.

Table 2: Kinetic Parameters of Key Enzymes in the Pyrrolidine Pathway

| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | Source(s) |

| Nicotine Oxidoreductase (NicA2) | Nicotine | 0.79 | 0.073 | [2] |

| This compound Amine Oxidase (Pnao) | This compound | 74 ± 3 (kred) | 0.064 ± 0.008 (Kd) | [7] |

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound and the enzymes involved in its metabolism.

Analytical Method for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of this compound in complex biological matrices.[3]

-

Sample Preparation: Solid-phase extraction (SPE) is recommended to minimize matrix interference from samples such as microbial lysates or tobacco extracts.[3]

-

Chromatographic Separation: A C18 reverse-phase column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) provides effective separation.[3]

-

Mass Spectrometry Detection: Detection is achieved using tandem mass spectrometry, which offers high specificity and sensitivity.

Expression and Purification of this compound Amine Oxidase (Pnao)

The following protocol is based on the methodology for expressing and purifying Pnao from Pseudomonas putida S16.[7]

-

Gene Synthesis and Cloning: The gene for Pnao (without the signal peptide) is synthesized with codon optimization for E. coli and cloned into a pET28a vector containing an N-terminal His-SUMO tag.

-

Transformation and Expression: The expression vector is transformed into E. coli BL21 (DE3) cells. Cells are grown in a suitable protein expression medium at 37°C until an A₆₀₀ of 0.8 is reached. The temperature is then lowered to 20°C, and protein expression is induced with 100 µM IPTG overnight.

-

Cell Lysis and Purification: Cells are harvested, resuspended in a lysis buffer, and lysed by sonication. The His-tagged Pnao is then purified from the cell lysate using affinity chromatography.

Enzymatic Reduction of this compound

A patented process describes the enzymatic reduction of this compound to nicotine or its precursor, 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol, using ketoreductase or imine reductase enzymes.[12][13]

-

Reaction Conditions:

-

Enzyme: A catalytically effective amount of ketoreductase or imine reductase (typically 0.01% to 20% weight of enzyme per weight of this compound).[12][13]

-

Substrate Concentration: 1 to 1000 mM of this compound.[13]

-

Co-factor: A nicotinamide (B372718) co-factor such as NADH or NADPH is required. A co-factor regenerating system (e.g., glucose dehydrogenase and glucose) may be included.[13]

-

-

Isolation and Purification: The resulting nicotine can be isolated and purified using standard techniques such as extraction, evaporation, filtration, and chromatography.[12][13]

Conclusion

This compound is a molecule of considerable scientific importance, bridging the gap between nicotine and its various metabolic fates. A thorough understanding of its properties, the enzymatic pathways it participates in, and the methodologies to study it are crucial for advancing research in areas ranging from environmental microbiology to human health. This guide provides a foundational resource for professionals engaged in such research, summarizing key data and protocols to facilitate further investigation.

References

- 1. CAS 2055-23-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound (EVT-1547371) | 2055-23-4 [evitachem.com]

- 3. This compound | 2055-23-4 | Benchchem [benchchem.com]

- 4. This compound | C10H14N2O | CID 434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The enzyme this compound amine oxidase from Pseudomonas putida S16 is not an oxidase, but a dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oatext.com [oatext.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2014174505A2 - A process for the preparation of nicotine comprising the enzymatic reduction of 4- (methylamino) -1- (pyridin-3- yl) butan-1-one - Google Patents [patents.google.com]

- 13. WO2014174505A2 - A process for the preparation of nicotine comprising the enzymatic reduction of 4- (methylamino) -1- (pyridin-3- yl) butan-1-one - Google Patents [patents.google.com]

Pseudooxynicotine: A Key Intermediate in Bacterial Nicotine Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nicotine (B1678760), a major alkaloid in tobacco plants, is a significant environmental pollutant and a potent psychoactive substance.[1][2][3] The microbial degradation of nicotine is a subject of intense research, offering promising avenues for bioremediation of tobacco waste and the biocatalytic synthesis of valuable pyridine (B92270) derivatives.[4][5][6][7] Bacteria, particularly from the genera Pseudomonas, Arthrobacter, and Agrobacterium, have evolved sophisticated enzymatic pathways to utilize nicotine as a sole source of carbon, nitrogen, and energy.[3][4][5][8][9] A central metabolite in several of these pathways is pseudooxynicotine (PON) and its hydroxylated form, 6-hydroxythis compound (B1220760) (6-HPON). This guide provides a detailed technical overview of the formation and metabolic fate of this compound in bacteria, focusing on the underlying enzymatic machinery, quantitative data, and experimental methodologies.

Metabolic Pathways Involving this compound

Bacteria employ several distinct pathways to catabolize nicotine, with this compound and its derivatives serving as crucial intermediates. The primary routes are the pyrrolidine (B122466) pathway, the pyridine pathway, and a more recently discovered hybrid of the two.

The Pyrrolidine Pathway

Predominantly found in Gram-negative bacteria like Pseudomonas putida, this pathway initiates the degradation by attacking the pyrrolidine ring of the nicotine molecule.[10][11][12]

-

Nicotine to N-methylmyosmine: The pathway begins with the oxidation of the pyrrolidine ring, a reaction catalyzed by nicotine oxidoreductase (NicA2) or nicotine oxidase (Nox).[4][10][11]

-

N-methylmyosmine to this compound (PON): The resulting N-methylmyosmine is unstable and undergoes spontaneous hydrolysis to form this compound.[10][13]

-

This compound to 3-Succinylsemialdehyde-pyridine (SAP): The key step in PON's degradation is the oxidative deamination catalyzed by this compound amine oxidase (Pnao), which opens the pyrrolidine ring to produce 3-succinylsemialdehyde-pyridine (SAP) and methylamine.[11][14]

-

Further Degradation: SAP is subsequently dehydrogenated to 3-succinoylpyridine (SP), which is then hydroxylated to 6-hydroxy-3-succinoylpyridine (HSP). The pathway continues until the molecule is fully mineralized into central metabolites like fumaric acid.[2][10][13]

The Pyridine and Hybrid (VPP) Pathways

The pyridine pathway, characteristic of Gram-positive bacteria such as Arthrobacter nicotinovorans, and the hybrid pathway, found in organisms like Agrobacterium tumefaciens, initiate degradation on the pyridine ring.[13][15][16][17] These pathways generate a hydroxylated analog of PON.

-

Nicotine to 6-Hydroxynicotine: The first step is the hydroxylation of the pyridine ring by nicotine dehydrogenase (NDH), a molybdenum-containing enzyme.[5][11]

-

6-Hydroxynicotine to 6-Hydroxy-N-methylmyosmine: This intermediate is then oxidized by 6-hydroxy-L-nicotine oxidase (6HLNO).[13][16]

-

Formation of 6-Hydroxythis compound (6-HPON): Similar to the pyrrolidine pathway, 6-hydroxy-N-methylmyosmine spontaneously hydrolyzes to form 6-hydroxythis compound.[3][13]

From this point, the pathways diverge:

-

In the Pyridine Pathway (Arthrobacter): 6-HPON is further hydroxylated by 6-hydroxythis compound dehydrogenase (also known as ketone dehydrogenase, KDH) to form 2,6-dihydroxythis compound.[17][18]

-

In the Hybrid VPP Pathway (Agrobacterium): The subsequent steps resemble the pyrrolidine pathway. 6-HPON is oxidized by 6-hydroxythis compound oxidase (Pno) to 6-hydroxy-3-succinoylsemialdehyde pyridine, which is then converted to 6-hydroxy-3-succinoyl-pyridine (HSP).[13][19] This "hybrid" nature combines the initial steps of the pyridine pathway with the later steps of the pyrrolidine pathway.[3][13]

Quantitative Data on Key Enzymes

The enzymatic conversion of this compound is a critical control point in the pyrrolidine pathway. Detailed kinetic studies have been performed on this compound Amine Oxidase (Pnao) from Pseudomonas putida S16, providing valuable quantitative insights.

| Enzyme | Source Organism | Substrate | Apparent Km (mM) | kcat (s-1) | kcat/Km (L·mol-1·s-1) | Optimal pH | Optimal Temp. (°C) | Reference |

| Pnao | P. putida S16 | This compound | 0.073 ± 0.018 | 0.790 ± 0.074 | 10,822 | 8.5 | 30 - <50 | [14][20] |

| Hno | Shinella sp. HZN7 | 6-Hydroxynicotine | 0.067 | 26.4 (U/mg) | - | 9.2 | 37 | [13] |

| Hsh | A. tumefaciens S33 | 6-Hydroxy-3-succinoyl-pyridine | 0.15 | 18.8 (U/mg) | - | 8.0 | 30 | [13] |

Note: Data for Hno and Hsh are included for context within the broader hybrid pathway that generates and processes the hydroxylated analog of this compound.

Experimental Protocols

The study of this compound as a metabolite relies on a combination of microbiological, biochemical, and analytical techniques.

Protocol 1: Bacterial Cultivation and Nicotine Degradation Assay

-

Medium Preparation: Prepare a minimal salt medium (MSM) containing essential minerals but lacking carbon and nitrogen sources.

-

Inoculation: Inoculate the MSM with a bacterial strain (e.g., Pseudomonas putida S16). Add nicotine to a final concentration of 0.5-1.0 g/L to serve as the sole carbon and nitrogen source.

-

Cultivation: Incubate the culture at the optimal temperature (e.g., 30°C for P. putida) with vigorous shaking (e.g., 120-180 rpm) to ensure aeration.[21]

-

Sampling: Aseptically withdraw aliquots from the culture at regular time intervals (e.g., every 4-12 hours).

-

Sample Preparation: Centrifuge the samples to pellet the cells. The supernatant is collected for analysis.

-

Nicotine Quantification: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a C18 column or a UV-Vis spectrophotometer to measure the residual nicotine concentration, thus determining the degradation rate.[14]

Protocol 2: Enzyme Expression, Purification, and Activity Assay (Example: Pnao)

-

Gene Cloning and Expression: Clone the gene encoding the target enzyme (e.g., pnao) into an expression vector (e.g., pET-28a) and transform it into a suitable host strain like E. coli BL21(DE3). Induce protein expression with IPTG.

-

Cell Lysis: Harvest the cells and lyse them using sonication or a high-pressure homogenizer in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Protein Purification: Centrifuge the lysate to remove cell debris. Purify the target enzyme from the supernatant using affinity chromatography (e.g., Ni-NTA column for His-tagged proteins) followed by size-exclusion chromatography.[14]

-

Enzyme Activity Assay:

-

Prepare a reaction mixture in a quartz cuvette containing a buffer at the optimal pH (e.g., 25 mM NaH₂PO₄-Na₂HPO₄, pH 8.5).[14]

-

Add the substrate, this compound, to a known concentration (e.g., 2 mM).

-

Initiate the reaction by adding a specific amount of the purified enzyme (e.g., 50 µg).[14]

-

Immediately monitor the formation of the product, 3-succinylsemialdehyde-pyridine (SAP), by measuring the increase in absorbance at 230 nm using a spectrophotometer.[14]

-

Calculate the enzyme activity based on the initial rate of absorbance change.

-

Protocol 3: Metabolite Identification

-

Sample Collection: Collect supernatant from bacterial cultures grown on nicotine at a time point where intermediate metabolites are expected to accumulate.

-

Extraction: Perform a liquid-liquid extraction of the supernatant using an organic solvent (e.g., ethyl acetate) to concentrate the metabolites.

-

Analysis: Analyze the extracted sample using analytical chemistry techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile or derivatized metabolites.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile compounds, providing accurate mass data for identification.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise chemical structure of purified intermediates.[22]

-

References

- 1. Biodegradation and metabolic pathway of nicotine in Rhodococcus sp. Y22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Frontiers | Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reduction of nicotine content in tobacco through microbial degradation: research progress and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genome Sequence of a Nicotine-Degrading Strain of Arthrobacter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotransformation of nicotine by microorganism: the case of Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systematic Unraveling of the Unsolved Pathway of Nicotine Degradation in Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The enzymes of microbial nicotine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The enzymes of microbial nicotine metabolism [beilstein-journals.org]

- 13. Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of this compound Amine Oxidase of Pseudomonas putida S16 that Is Crucial for Nicotine Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Two closely related pathways of nicotine catabolism in Arthrobacter nicotinovorans and Nocardioides sp. strain JS614 | Semantic Scholar [semanticscholar.org]

- 16. Two closely related pathways of nicotine catabolism in Arthrobacter nicotinovorans and Nocardioides sp. strain JS614 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cultivation and application of nicotine-degrading bacteria and environmental functioning in tobacco planting soil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. journals.asm.org [journals.asm.org]

- 20. researchgate.net [researchgate.net]

- 21. Physiological and Biochemical Characterization of a Novel Nicotine-Degrading Bacterium Pseudomonas geniculata N1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of environmentally friendly nicotine degradation by Pseudomonas putida biotype A strain S16 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Pseudooxynicotine in the Pyrrolidine Pathway of Nicotine Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudooxynicotine, with the IUPAC name 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, is a critical metabolic intermediate in the bacterial degradation of nicotine (B1678760) via the pyrrolidine (B122466) pathway.[1] This pathway, predominantly observed in Gram-negative bacteria such as Pseudomonas putida, represents a key environmental route for the detoxification of nicotine. Understanding the enzymatic transformations involving this compound is paramount for applications in bioremediation, industrial biocatalysis, and the development of novel therapeutics for smoking cessation. This technical guide provides an in-depth analysis of the role of this compound, including the kinetics of the key enzymes involved, detailed experimental protocols for their study, and visualization of the metabolic and experimental workflows.

Introduction: The Pyrrolidine Pathway

Bacteria have evolved several pathways to metabolize nicotine as a sole source of carbon and nitrogen. The two most well-characterized routes are the pyridine (B92270) pathway, which initiates attack on the pyridine ring, and the pyrrolidine pathway, which begins with the oxidation of the pyrrolidine ring.[2][3] A third, hybrid pathway combines elements of both.[2]

The pyrrolidine pathway, the focus of this guide, is initiated by the flavoenzyme Nicotine Oxidoreductase (NicA2). NicA2 catalyzes the oxidation of (S)-nicotine to N-methylmyosmine. This intermediate is unstable in aqueous solution and undergoes spontaneous, non-enzymatic hydrolysis to form this compound, which involves the opening of the pyrrolidine ring.[1][4] this compound then serves as the substrate for the next key enzyme in the pathway, this compound Amine Oxidase (Pnao), which catalyzes its conversion to 3-succinoylsemialdehyde-pyridine and methylamine.[1][2] Recent studies have compellingly shown that both NicA2 and Pnao, despite being members of the flavin-containing amine oxidase family, function as dehydrogenases rather than oxidases, utilizing a specific cytochrome c protein (CycN) as their physiological electron acceptor instead of molecular oxygen.[1][5]

Enzymatic Conversions and Quantitative Data

The conversion of nicotine to 3-succinoylsemialdehyde-pyridine via this compound is governed by two critical enzymes in Pseudomonas putida S16.

Nicotine Oxidoreductase (NicA2)

NicA2 is a flavoprotein that catalyzes the first committed step in the pyrrolidine pathway. It oxidizes the tertiary amine in the pyrrolidine ring of nicotine.

This compound Amine Oxidase (Pnao)

Pnao, also a flavoprotein, acts on the secondary amine of this compound, catalyzing an oxidative deamination reaction. Isotope labeling experiments have confirmed that the oxygen atom incorporated into the product is derived from water, not molecular oxygen.[3]

Enzyme Kinetic Parameters

The following table summarizes the reported kinetic constants for NicA2 and Pnao from Pseudomonas putida. These values are crucial for understanding the efficiency of the pathway and for designing biocatalytic applications.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference(s) |

| Nicotine Oxidoreductase (NicA2) | (S)-Nicotine | 0.044 - 0.114 | 0.006 - 0.00664 | 1.53 x 10⁵ | Ambient Temp or 30 °C, with O₂ as oxidant | [4][6] |

| This compound Amine Oxidase (Pnao) | This compound | 73 ± 18 | 0.790 ± 0.074 | 1.08 x 10⁴ | 30 °C, pH 7.5, with O₂ as oxidant | [3] |

| This compound Amine Oxidase (Pnao) | This compound | 64 ± 8 (Kd) | 74 ± 3 (kred) | N/A | Anaerobic, with CycN as oxidant | [1] |

Note: The kinetic parameters for NicA2 and Pnao with O₂ as the oxidant reflect non-physiological conditions, as CycN is now understood to be the natural electron acceptor. The kred for Pnao represents the rate of flavin reduction by the substrate in the reductive half-reaction.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental procedures is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting guidelines.

Pyrrolidine Pathway for Nicotine Degradation

Experimental Workflow: Enzyme Purification

Logical Relationship: Dehydrogenase vs. Oxidase Activity

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and the associated enzymes.

Expression and Purification of His-tagged Pnao

This protocol is adapted for the expression of N-terminally His-tagged Pnao from P. putida S16 in E. coli.

-

Transformation : Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the codon-optimized gene for Pnao with an N-terminal His₆-tag. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture : Inoculate a single colony into 50 mL of LB medium containing the selection antibiotic. Grow overnight at 37°C with shaking (220 rpm).

-

Large-Scale Culture : Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction : Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 20°C for 16-20 hours with shaking.

-

Cell Harvesting : Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

-

Lysis : Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) and a protease inhibitor cocktail. Lyse the cells by sonication on ice.

-

Clarification : Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography : Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

-

Washing : Wash the column with 10 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution : Elute the bound protein with 5 column volumes of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect 1 mL fractions.

-

Purity Check and Storage : Analyze the eluted fractions by SDS-PAGE. Pool the purest fractions, dialyze against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5), and store at -80°C.

Enzyme Assay for Pnao Activity

This spectrophotometric assay measures the Pnao-catalyzed reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), in the presence of this compound.

-

Reagent Preparation :

-

Assay Buffer : 50 mM Tris-HCl, pH 7.5.

-

This compound (Substrate) Stock : Prepare a 10 mM stock solution in Assay Buffer.

-

DCIP Stock : Prepare a 2 mM stock solution in Assay Buffer.

-

Enzyme : Dilute purified Pnao to a working concentration (e.g., 0.1 mg/mL) in Assay Buffer.

-

-

Assay Procedure :

-

Set up a 1 mL reaction in a cuvette.

-

Add 900 µL of Assay Buffer.

-

Add 50 µL of DCIP stock (final concentration: 100 µM).

-

Add 20 µL of Pnao enzyme solution.

-

Incubate at 30°C for 3 minutes to equilibrate.

-

Initiate the reaction by adding 30 µL of this compound stock (final concentration: 300 µM).

-

Immediately monitor the decrease in absorbance at 600 nm (the wavelength of maximum absorbance for DCIP) over 5 minutes using a spectrophotometer. The rate of DCIP reduction is proportional to enzyme activity.

-

-

Calculation : Calculate the activity using the molar extinction coefficient of DCIP at 600 nm (ε = 21 mM⁻¹cm⁻¹). One unit of activity can be defined as the amount of enzyme that reduces 1 µmol of DCIP per minute.

Analysis of Metabolites by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound and its product, 3-succinoylsemialdehyde-pyridine, from in vitro reaction mixtures.

-

Sample Preparation :

-

Quench the enzymatic reaction at various time points by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., nicotine-d₄).

-

Vortex thoroughly to precipitate the enzyme.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

LC Conditions :

-

Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A linear gradient from 5% to 95% B over 5-10 minutes.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL.

-

-

MS/MS Conditions :

-

Ionization Source : Electrospray Ionization (ESI), positive mode.

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Precursor Ion → Product Ion) :

-

This compound: m/z 179.1 → [Product ion to be determined experimentally, e.g., fragmentation of the side chain].

-

3-succinoylsemialdehyde-pyridine: m/z 180.1 → [Product ion to be determined experimentally].

-

Internal Standard (Nicotine-d₄): m/z 167.1 → 84.1.

-

-

-

Quantification : Generate a standard curve for each analyte by spiking known concentrations into the reaction buffer and processing them as described in step 1. Quantify the analytes in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

Conclusion

This compound stands as a pivotal intermediate in the microbial pyrrolidine pathway for nicotine catabolism. The enzymes responsible for its formation (NicA2) and subsequent transformation (Pnao) are highly efficient dehydrogenases that represent significant interest for biotechnological applications. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore this pathway further, whether for developing enzymatic tools for nicotine detoxification, creating novel biocatalysts, or designing enzyme-based therapeutics for nicotine addiction. The continued study of this compound and its associated enzymes will undoubtedly unlock new avenues in environmental science and drug development.

References

- 1. The enzyme this compound amine oxidase from Pseudomonas putida S16 is not an oxidase, but a dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Kinetic and Structural Characterization of this compound Amine Oxi" by Vishakha Choudhary [scholarworks.wmich.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The enzyme this compound amine oxidase from Pseudomonas putida S16 is not an oxidase, but a dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Analysis Provides Mechanistic Insight into Nicotine Oxidoreductase from Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

Biological Significance of Pseudooxynicotine Formation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the biological significance of pseudooxynicotine, a minor but crucial metabolite of nicotine (B1678760). While the primary metabolic route of nicotine leads to cotinine (B1669453), the formation of this compound via an alternative pathway represents a critical activation step, as it serves as a direct endogenous precursor to the potent tobacco-specific nitrosamine (B1359907) (TSNA) and lung carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). This guide details the enzymatic pathways of its formation in mammalian systems, presents quantitative data on its metabolic rate, outlines experimental protocols for its detection, and discusses its toxicological relevance, particularly in the context of carcinogenesis.

Introduction: Nicotine Metabolism Overview

Nicotine, the primary psychoactive alkaloid in tobacco, is extensively metabolized in humans, primarily in the liver.[1] The rate and pathway of nicotine metabolism are key determinants of nicotine dependence, smoking behavior, and the risk of tobacco-related diseases.[1][2] While over 70-80% of nicotine is converted to cotinine via 5'-hydroxylation, a process predominantly catalyzed by the cytochrome P450 enzyme CYP2A6, several other metabolic pathways exist.[1][3]

One such pathway, though quantitatively minor, is of profound toxicological significance: the 2'-hydroxylation of nicotine. This reaction leads to the formation of an unstable intermediate, 2'-hydroxynicotine, which spontaneously rearranges to form 4-(methylamino)-1-(3-pyridyl)-1-butanone, commonly known as this compound (PON).[3] The primary biological significance of this metabolic route lies in the fact that PON can undergo nitrosation to form the potent lung carcinogen NNK, thereby providing a direct link between nicotine metabolism and endogenous carcinogen formation.[3][4][5]

Enzymatic Formation of this compound in Mammals

The formation of PON in mammalian systems is an oxidative process involving the pyrrolidine (B122466) ring of the nicotine molecule.

The CYP2A6-Mediated 2'-Hydroxylation Pathway

The principal enzyme responsible for PON formation in humans is Cytochrome P450 2A6 (CYP2A6) , the same enzyme that catalyzes the major 5'-hydroxylation pathway leading to cotinine.[3][5] The mechanism proceeds as follows:

-

2'-Hydroxylation: CYP2A6 catalyzes the introduction of a hydroxyl group at the 2'-position of the nicotine pyrrolidine ring, forming 2'-hydroxynicotine.[3]

-

Spontaneous Ring Opening: 2'-hydroxynicotine is an unstable carbinolamine. It is in equilibrium with the Δ1′(2′) iminium ion and undergoes spontaneous, non-enzymatic hydrolysis (ring-opening) to form the stable aminoketone, this compound.[3]

This pathway is distinct from the primary route, which involves oxidation at the 5'-carbon. The relative flux through these two competing pathways determines the proportion of nicotine that is either detoxified (leading to cotinine) versus bioactivated (leading to the NNK precursor, PON).

Quantitative Data: Metabolic Rates

The rate of PON formation is significantly lower than that of cotinine. However, its continuous production in tobacco users provides a steady supply of the NNK precursor. Studies using recombinant human CYP2A6 and pooled human liver microsomes have quantified the relative rates of these competing pathways.[3]

| Parameter | Nicotine → this compound (Aminoketone) Formation | Nicotine → Cotinine Formation | Data Source |

| Enzyme System | Recombinant Human CYP2A6 | Recombinant Human CYP2A6 | Hecht et al., 2000[3] |

| Relative Rate | 11% of Cotinine Formation Rate | 100% | Hecht et al., 2000[3] |

| Specific Rate | 0.18 nmol/mg protein/min | 1.64 nmol/mg protein/min | Hecht et al., 2000[3] |

| Enzyme System | Human Liver Microsomes (n=10) | Human Liver Microsomes (n=10) | Hecht et al., 2000[3] |

| Metabolite Measured | 4-oxo-4-(3-pyridyl)butanoic acid (Keto Acid)¹ | Cotinine | Hecht et al., 2000[3] |

| Relative Rate | 5.7% of Cotinine Formation Rate | 100% | Hecht et al., 2000[3] |

| Mean Rate (± SD) | 13.0 ± 7.9 pmol/mg protein/min | 230 ± 146 pmol/mg protein/min | Hecht et al., 2000[3] |

¹In human liver microsome incubations, this compound is further metabolized to keto acid; thus, keto acid formation was used as a proxy for the 2'-hydroxylation pathway activity.[3] A strong correlation (r = 0.92) was observed between the rates of keto acid and cotinine formation across the 10 human liver samples, confirming that CYP2A6 activity is the primary determinant for both pathways.[3]

Biological Significance and Toxicological Implications

Precursor to a Potent Carcinogen

The most critical biological role of PON formation is its function as a direct precursor to the tobacco-specific nitrosamine NNK .[3][4] NNK is a potent procarcinogen that is known to induce tumors of the lung, pancreas, esophagus, and oral cavity in laboratory animals.[6] The conversion occurs via nitrosation of the secondary amine group in PON.[4] This reaction can occur during the curing and processing of tobacco but, significantly, can also occur endogenously in the human body, providing a direct mechanistic link between nicotine exposure and cancer risk.[3][5]

Pharmacological Activity

Use as a Biomarker

While cotinine is the gold standard biomarker for tobacco exposure due to its long half-life, PON and its downstream metabolites (e.g., keto acid) are specific products of the 2'-hydroxylation pathway.[3][9] Measuring the ratio of 2'-hydroxylation products to 5'-hydroxylation products in urine could serve as a phenotypic biomarker for the relative activity of these pathways, potentially identifying individuals who may have a higher rate of endogenous NNK formation.

Experimental Protocols

The quantification of this compound in biological matrices (e.g., urine, plasma) requires highly sensitive and specific analytical methods due to its expected low concentrations relative to nicotine and cotinine. The following is a generalized workflow based on established methods for nicotine metabolite analysis.[10]

General Workflow: Quantification by LC-MS/MS

This workflow outlines the key steps for quantifying PON from a biological sample such as urine or plasma.

Detailed Methodological Steps

-

Sample Collection & Preparation:

-

Collect urine or plasma samples from subjects.

-

To a 1 mL aliquot of the sample, add a known concentration of a deuterated internal standard (e.g., this compound-d₃) to account for matrix effects and extraction variability.[10]

-

For urine samples, enzymatic hydrolysis with β-glucuronidase may be performed to measure total (conjugated + free) metabolite concentrations.

-

-

Extraction (Solid Phase Extraction - SPE):

-

Condition a mixed-mode SPE cartridge (e.g., cation exchange and reversed-phase) with methanol (B129727) and equilibration buffer.

-

Load the prepared sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., dilute acid, water) to remove interferences.

-

Elute the analytes of interest using a stronger, typically basic, organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[10]

-

-

Analysis (LC-MS/MS):

-

Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution program. Mobile phase A could be 0.1% formic acid in water, and mobile phase B could be 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Monitor at least two transitions for this compound (e.g., parent ion → product ion 1, parent ion → product ion 2) and its deuterated internal standard.

-

-

Quantification:

-

Generate a calibration curve using standards of known this compound concentration prepared in a blank matrix (e.g., synthetic urine or charcoal-stripped plasma).

-

Calculate the concentration in unknown samples by comparing the analyte/internal standard peak area ratio to the calibration curve.

-

Conclusion and Future Directions

The formation of this compound, while a minor branch of nicotine metabolism, is of paramount biological and toxicological importance. Its role as a direct endogenous precursor to the potent lung carcinogen NNK solidifies its significance in the pathology of tobacco-related cancers. Quantitative studies confirm that this pathway, driven by CYP2A6, is consistently active in humans.

For drug development professionals, understanding this pathway is crucial for several reasons:

-

Risk Assessment: Evaluating how novel nicotine delivery products or smoking cessation therapies might alter the flux through this pathway is critical for safety assessment.

-

Biomarker Development: PON and its metabolites could be developed into biomarkers to stratify individuals by their risk of endogenous carcinogen formation.

-

Therapeutic Intervention: Inhibition of the 2'-hydroxylation pathway could be a novel strategy for cancer prevention in tobacco users, although this would require highly selective inhibitors that do not block the primary cotinine detoxification route.

Future research should focus on obtaining precise in vivo concentrations of PON in smokers and characterizing its potential, if any, direct pharmacological activity to provide a more complete understanding of its biological role.

References

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-1547371) | 2055-23-4 [evitachem.com]

- 3. This compound | C10H14N2O | CID 434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Urine levels of nicotine and its metabolites in young population exposed to second-hand smoke in nightclubs: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary nicotine concentrations in cigarette and pipe smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 2055-23-4: this compound | CymitQuimica [cymitquimica.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Pseudooxynicotine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudooxynicotine, a primary metabolite of nicotine (B1678760), occupies a critical juncture in both microbial and mammalian metabolic pathways. While direct toxicological data on this compound is notably scarce in publicly available literature, its toxicological profile is intrinsically linked to its role as a direct precursor to the potent tobacco-specific nitrosamine (B1359907) (TSNA) and lung carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). This technical guide provides a comprehensive overview of the current understanding of this compound's toxicological relevance, focusing on its chemical properties, its metabolic context, and its conversion to the carcinogenic NNK. The document also details relevant experimental protocols for the enzymatic assays governing its formation and degradation, and outlines the analytical methods for related carcinogenic compounds.

Chemical and Physical Properties

This compound, with the IUPAC name 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, is a monoketone alkaloid derivative of nicotine.[1] Its chemical structure consists of a pyridine (B92270) ring linked to a γ-aminoketone side chain.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 4-(methylamino)-1-pyridin-3-ylbutan-1-one | [1] |

| CAS Number | 2055-23-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄N₂O | [2][3][4] |

| Molecular Weight | 178.23 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1][3] |

| Water Solubility | 7.2 g/L at 25°C | [1] |

| logP | 0.36 | [6] |

| pKa (Strongest Basic) | 10.28 | [6] |

| Canonical SMILES | CNCCCC(=O)C1=CN=CC=C1 | [3] |

| InChI Key | SGDIDUFQYHRMPR-UHFFFAOYSA-N | [3] |

Toxicological Profile

| Toxicological Aspect | Summary of Findings | Source |

| Carcinogenicity | No direct carcinogenicity studies on this compound have been identified. However, it is a well-established direct precursor to the potent tobacco-specific lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) through nitrosation.[1][5][7] The microbial conversion of this compound to 3-succinoylsemialdehyde-pyridine (SAP) by this compound amine oxidase is a key detoxification step that prevents the formation of NNK.[1] | [1][5][7] |

| Mutagenicity | No specific mutagenicity studies on this compound were found. | |

| Teratogenicity | No specific teratogenicity studies on this compound were found. | |

| Regulatory Assessment | The U.S. Food and Drug Administration (FDA), in the context of nicotine replacement therapies (NRTs), has considered this compound as a degradation product of nicotine. As it is also a naturally-occurring metabolite of nicotine in humans, its presence at the levels found in these products is not considered to be of toxicological concern. | [8] |

Metabolic Pathways and Signaling

This compound is a key intermediate in the microbial degradation of nicotine and is also formed during mammalian metabolism.

Microbial Degradation of Nicotine (Pyrrolidine Pathway)

In bacteria such as Pseudomonas putida, nicotine is degraded via the pyrrolidine (B122466) pathway, where this compound is a central intermediate.[9][10][11][12] This pathway is a critical mechanism for the detoxification of nicotine-containing waste.[1]

Mammalian Metabolism of Nicotine

In mammals, nicotine is primarily metabolized in the liver.[13][14][15][16] The major pathway involves the formation of cotinine. This compound is also a metabolite of nicotine in humans.[2][8]

Formation of NNK from this compound

The most significant toxicological aspect of this compound is its conversion to the potent carcinogen NNK through nitrosation.[1][5][17]

Experimental Protocols

Detailed toxicological studies on this compound are lacking. However, the enzymatic assays for its formation and degradation are well-characterized.

Nicotine Oxidoreductase (NicA2) Activity Assay

This assay measures the conversion of nicotine to N-methylmyosmine, which then hydrolyzes to this compound.

-

Principle: The activity of NicA2 is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), spectrophotometrically.[18][19]

-

Reagents:

-

50 mM Sodium Phosphate (B84403) Buffer (pH 7.0)

-

1 mM Nicotine solution

-

0.05 mM DCIP solution

-

Purified NicA2 enzyme

-

-

Procedure:

-

Prepare a reaction mixture containing 50 mM sodium phosphate buffer, 1 mM nicotine, and 0.05 mM DCIP in a quartz cuvette.

-

Initiate the reaction by adding a known amount of purified NicA2 enzyme.

-

Monitor the decrease in absorbance at 600 nm (for DCIP reduction) at a constant temperature (e.g., 30°C) using a spectrophotometer.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCIP per minute.

-

-

Product Confirmation: The formation of this compound can be confirmed by liquid chromatography-mass spectrometry (LC-MS).[18][19]

This compound Amine Oxidase (Pnao) Activity Assay

This assay measures the degradation of this compound.

-

Principle: The activity of Pnao is determined by monitoring the reduction of its natural electron acceptor, cytochrome c (CycN), or an artificial electron acceptor.[20][21] The reaction can also be monitored by measuring the formation of the product, 3-succinoylsemialdehyde-pyridine.

-

Reagents:

-

50 mM Sodium Phosphate Buffer (pH 7.5)

-

This compound solution (concentration to be varied for kinetic studies)

-

Purified Pnao enzyme

-

Purified CycN (for natural electron acceptor studies)

-

-

Procedure (using CycN):

-

Anaerobically prepare Pnao in its reduced form by titrating with this compound.

-

In an anaerobic environment (e.g., a stopped-flow apparatus), mix the reduced Pnao with varying concentrations of oxidized CycN.

-

Monitor the spectral changes corresponding to the reduction of CycN's heme group using a multiwavelength detector.

-

-

Kinetic Analysis: The apparent Km and kcat values for this compound can be determined by measuring the initial reaction rates at various substrate concentrations.[22]

Analysis of Tobacco-Specific Nitrosamines (TSNAs)

Given the importance of NNK, the analytical methods for its detection are relevant to the toxicological assessment of its precursor, this compound.

-

Principle: TSNAs, including NNK, are typically extracted from a sample matrix (e.g., tobacco, biological fluids) and analyzed by a highly sensitive and selective method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography with a thermal energy analyzer (GC-TEA).[23][24][25][26][27]

-

Sample Preparation (General Protocol):

-

Homogenize the sample (e.g., ground tobacco).

-

Spike the sample with an internal standard (e.g., isotopically labeled NNK).

-

Extract the TSNAs using a suitable solvent, such as an ammonium (B1175870) acetate (B1210297) solution.[24]

-

Centrifuge and filter the extract.

-

The extract may be further purified using solid-phase extraction (SPE).

-

-

Instrumentation:

-

Quantification: The concentration of NNK is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve.

Conclusion and Future Directions

The toxicological profile of this compound is paradoxically both well-defined and poorly understood. Its role as a direct precursor to the potent carcinogen NNK is firmly established, making it a compound of significant toxicological concern, particularly in the context of tobacco products. However, a comprehensive understanding of its direct toxicity is hampered by a lack of dedicated in vivo and in vitro studies. The assessment by the FDA suggests that at low, endogenous levels, its risk may be minimal.

Future research should focus on bridging this knowledge gap. Key areas for investigation include:

-

In vitro and in vivo toxicity studies: To determine the acute and chronic toxicity of this compound, including the establishment of LD50 and NOAEL (No Observed Adverse Effect Level) values.

-

Genotoxicity and carcinogenicity assays: To directly assess the mutagenic and carcinogenic potential of this compound itself.

-

Pharmacokinetic studies: To better understand the absorption, distribution, metabolism, and excretion of this compound in mammals, which would inform its potential for systemic toxicity and its conversion rate to NNK in vivo.

-

Receptor binding studies: To quantify the binding affinity and functional activity of this compound at various nicotinic acetylcholine (B1216132) receptor subtypes.

A more complete toxicological profile of this compound will be crucial for a more accurate risk assessment of nicotine-containing products and for the development of strategies to mitigate the formation of harmful TSNAs.

References

- 1. Buy this compound (EVT-1547371) | 2055-23-4 [evitachem.com]

- 2. This compound | C10H14N2O | CID 434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2055-23-4: this compound | CymitQuimica [cymitquimica.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | 2055-23-4 | Benchchem [benchchem.com]

- 6. Showing Compound this compound (FDB022506) - FooDB [foodb.ca]

- 7. Determination of the amount of PON and NNK in curing tobacco leaves | CORESTA [coresta.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Systematic Unraveling of the Unsolved Pathway of Nicotine Degradation in Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Characterization of environmentally friendly nicotine degradation by Pseudomonas putida biotype A strain S16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulatory Mechanism of Nicotine Degradation in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Nicotine metabolism in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and metabolism of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. researchgate.net [researchgate.net]

- 20. The enzyme this compound amine oxidase from Pseudomonas putida S16 is not an oxidase, but a dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. "Kinetic and Structural Characterization of this compound Amine Oxi" by Vishakha Choudhary [scholarworks.wmich.edu]

- 22. researchgate.net [researchgate.net]

- 23. htslabs.com [htslabs.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. Determination of tobacco specific nitrosamines in whole tobacco by GC-TEA: T-309A - Canada.ca [canada.ca]

- 26. Determination of Tobacco-Specific Nitrosamines in Tobacco and Tobacco Products by LC-MS/MS | CORESTA [coresta.org]

- 27. researchgate.net [researchgate.net]

Spontaneous Hydrolysis of N-methylmyosmine to Pseudooxynicotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of N-methylmyosmine to pseudooxynicotine is a critical, non-enzymatic step in the microbial degradation of nicotine (B1678760). This spontaneous hydrolysis involves the ring-opening of the unstable N-methylmyosmine, an iminium intermediate. Understanding the kinetics and mechanism of this reaction is essential for fields ranging from bioremediation of tobacco waste to the development of enzymatic therapies for nicotine addiction. This technical guide provides a comprehensive overview of the current knowledge on this transformation, including its mechanism and influencing factors. Due to a lack of published kinetic data, a detailed experimental protocol for its determination is proposed.

Introduction

Nicotine, the primary psychoactive alkaloid in tobacco, is metabolized by various microorganisms through distinct pathways. One of the principal routes is the pyrrolidine (B122466) pathway, initiated by the enzymatic oxidation of (S)-nicotine.[1][2] A key enzyme in this pathway, nicotine oxidoreductase (NicA2) from organisms like Pseudomonas putida S16, catalyzes the oxidation of nicotine to form N-methylmyosmine.[1][2][3] This intermediate is an unstable iminium ion that does not accumulate.[3][4] Instead, it undergoes a spontaneous, non-enzymatic hydrolysis in aqueous solution to yield this compound, an amino ketone.[3][5] This ring-opening reaction is a pivotal step, transforming the cyclic pyrrolidine structure into an open-chain compound, which is then further metabolized.[2]

Reaction Mechanism and Influencing Factors

The spontaneous hydrolysis of N-methylmyosmine is a classic example of the hydrolysis of an iminium ion. The reaction involves the nucleophilic attack of a water molecule on the electrophilic carbon of the C=N+ double bond of the pyrrolidinium (B1226570) ring. This leads to the formation of a carbinolamine intermediate, which then undergoes ring cleavage to yield the final product, this compound.

pH Dependence

The equilibrium between the cyclic iminium form (N-methylmyosmine) and the open-chain amino ketone form (this compound) is known to be pH-dependent. While specific kinetic data on the rate of hydrolysis as a function of pH is not available in the literature, qualitative observations indicate that the equilibrium shifts towards the amino ketone form at lower pH. In acidic conditions, this compound is the predominant species, with the iminium form accounting for only a small percentage.[1]

Quantitative Data

A thorough review of the existing literature reveals a significant gap in the quantitative understanding of the spontaneous hydrolysis of N-methylmyosmine. To date, no specific rate constants (k), half-life values (t½), or equilibrium constants (Keq) for this reaction have been published. The inherent instability of N-methylmyosmine has made its isolation and direct kinetic analysis challenging.[4]

| Kinetic/Thermodynamic Parameter | Value | Conditions | Reference |

| Hydrolysis Rate Constant (k_h_) | Not Available | - | - |

| Half-life (t½) | Not Available | - | - |

| Equilibrium Constant (K_eq) | Not Available | - | - |

| Qualitative pH-Equilibrium Data | |||

| Predominant form at low pH | Amino Ketone (this compound) | Low pH | [1] |

| Approximate Iminium Form at low pH | ~2-3% | Low pH | [1] |

Proposed Experimental Protocol for Kinetic Analysis

To address the lack of quantitative data, the following experimental protocol is proposed for determining the kinetics of the spontaneous hydrolysis of N-methylmyosmine. This protocol leverages the in situ generation of N-methylmyosmine from nicotine using the NicA2 enzyme, followed by monitoring its non-enzymatic decay.

Objective

To determine the pseudo-first-order rate constant (k_obs_) for the hydrolysis of N-methylmyosmine to this compound across a range of pH values (e.g., pH 5-9) at a constant temperature.

Materials

-

(S)-Nicotine

-

Purified NicA2 enzyme

-

A series of buffers (e.g., citrate-phosphate for pH 5-7, Tris-HCl for pH 7-9) at desired concentrations (e.g., 50 mM)

-

Quenching solution (e.g., 20% (v/v) trifluoroacetic acid in water)

-

This compound standard

-

HPLC-grade water, acetonitrile, and formic acid

-

HPLC system with a UV detector or an LC-MS system

Methodology

-

In Situ Generation of N-methylmyosmine:

-

Prepare a reaction mixture containing (S)-nicotine and NicA2 enzyme in a chosen buffer at a specific pH and temperature (e.g., 25°C).

-

Allow the enzymatic reaction to proceed for a short period to generate a sufficient concentration of N-methylmyosmine. The exact time should be optimized to maximize the intermediate concentration before significant hydrolysis occurs.

-

-

Initiation of Hydrolysis Study:

-

Rapidly inactivate the NicA2 enzyme to halt the further production of N-methylmyosmine. This can be achieved by a rapid pH shift or the addition of a denaturant, followed by immediate neutralization back to the target pH for the hydrolysis study. Alternatively, a rapid filtration method to remove the enzyme could be employed.

-

-

Time-Course Monitoring:

-

At designated time points (t = 0, 1, 2, 5, 10, 20, 30, 60 minutes, etc.), withdraw an aliquot of the reaction mixture.

-

Immediately quench the hydrolysis reaction by adding the aliquot to a tube containing the quenching solution. This will stabilize the components for analysis.[4]

-

-

Quantitative Analysis:

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Assuming the hydrolysis follows pseudo-first-order kinetics, fit the data to the integrated rate law for a first-order reaction: [P]t = [P]∞ * (1 - e^(-k_obs_ * t)) where [P]t is the concentration of this compound at time t, [P]∞ is the concentration at the completion of the reaction, and k_obs_ is the observed pseudo-first-order rate constant.

-

Repeat the experiment at different pH values to determine the pH-rate profile.

-

Visualizations

Caption: Overview of the initial steps in the pyrrolidine pathway of nicotine degradation.

Caption: Spontaneous hydrolysis of N-methylmyosmine via nucleophilic attack by water.

Caption: Proposed workflow for the kinetic analysis of N-methylmyosmine hydrolysis.

Conclusion

The spontaneous hydrolysis of N-methylmyosmine to this compound is a fundamental reaction in the microbial metabolism of nicotine. While the qualitative aspects of this transformation are understood, there is a notable absence of quantitative kinetic data in the scientific literature. This guide has summarized the current understanding of the reaction mechanism and influencing factors, and has proposed a detailed experimental protocol to enable researchers to determine the kinetic parameters of this important reaction. The data generated from such studies will be invaluable for advancing the fields of bioremediation and enzymatic therapies for nicotine cessation.

References

- 1. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. web.viu.ca [web.viu.ca]

- 3. Crystallography Coupled with Kinetic Analysis Provide Mechanistic Underpinnings of a Nicotine-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Enzymatic Conversion of Nicotine to Pseudooxynicotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of nicotine (B1678760) to pseudooxynicotine, a critical step in the microbial degradation of nicotine. The primary focus is on the characterization and kinetics of nicotine oxidoreductase (NicA2) from Pseudomonas putida S16, the key enzyme responsible for this transformation. This document details the reaction pathway, presents key quantitative data, outlines experimental protocols for enzyme analysis, and provides visualizations of the critical processes involved. This information is intended to serve as a valuable resource for researchers in the fields of enzymology, drug development, and bioremediation who are interested in the metabolism of nicotine and the potential therapeutic applications of nicotine-degrading enzymes.

Introduction

Nicotine, the principal addictive component of tobacco, poses a significant global health challenge. The enzymatic degradation of nicotine by microorganisms offers a promising avenue for the development of novel smoking cessation therapies and bioremediation strategies.[1][2] In the soil bacterium Pseudomonas putida S16, the initial and rate-limiting step in the pyrrolidine (B122466) pathway of nicotine catabolism is the conversion of (S)-nicotine to this compound.[3][4] This process is initiated by the flavoenzyme nicotine oxidoreductase (NicA2), which oxidizes nicotine to N-methylmyosmine. This unstable intermediate then undergoes spontaneous, non-enzymatic hydrolysis to form the more stable this compound.[1][5] Understanding the mechanism and kinetics of this enzymatic conversion is crucial for the rational design and optimization of NicA2 as a potential therapeutic agent.[6]

The Enzymatic Pathway

The conversion of nicotine to this compound is a two-step process initiated by the enzyme NicA2.[3][7]

-

Oxidation of Nicotine: NicA2, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, catalyzes the oxidation of the pyrrolidine ring of (S)-nicotine to form an N-methylmyosmine iminium ion.[5][8]

-

Spontaneous Hydrolysis: The N-methylmyosmine intermediate is unstable in aqueous solution and rapidly hydrolyzes non-enzymatically to yield this compound.[1][7]

Subsequent to its formation, this compound is further metabolized by this compound amine oxidase (Pnao) to 3-succinoylsemialdehyde-pyridine, continuing the nicotine degradation cascade.[3][5] Interestingly, both NicA2 and Pnao are now understood to be dehydrogenases rather than oxidases, utilizing a cytochrome c protein (CycN) as their natural electron acceptor instead of molecular oxygen.[3][9]

Below is a diagram illustrating the enzymatic conversion pathway.

Quantitative Data

The following tables summarize the kinetic parameters and optimal conditions for NicA2 and Pnao, providing a basis for comparative analysis and experimental design.

Table 1: Kinetic Parameters of Nicotine Oxidoreductase (NicA2)

| Substrate | Km | kcat (s-1) | kcat/Km (s-1M-1) | Conditions | Reference(s) |

| (S)-Nicotine | 44 nM | 6.64 x 10-3 | 1.53 x 105 | Ambient temperature, with O₂ as the electron acceptor | [10] |

| (S)-Nicotine | 114 nM | 6.0 x 10-3 | - | With O₂ as the electron acceptor | [2] |

Table 2: Kinetic Parameters of this compound Amine Oxidase (Pnao)

| Substrate | Km (µM) | kcat (s-1) | Conditions | Reference(s) |

| This compound | 64 ± 8 | 74 ± 3 (kred) | Anaerobic, reductive half-reaction | [1][5] |

| Cytochrome c (CycN) | 34 | 4.4 | Anaerobic, with 1 mM this compound | [5] |

Table 3: Optimal Reaction Conditions for NicA2

| Parameter | Optimal Value | Reference(s) |

| pH | 8.5 | [3] |

| Temperature | 30 °C | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the enzymatic conversion of nicotine to this compound.

Expression and Purification of NicA2 in E. coli

This protocol describes the heterologous expression of NicA2 in E. coli and its subsequent purification using affinity chromatography.[11][12][13]

Workflow Diagram:

Methodology:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the codon-optimized gene for NicA2, typically with an N- or C-terminal polyhistidine tag for purification. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

-

Cell Culture and Induction: Inoculate a single colony into a starter culture of LB medium with the selective antibiotic and grow overnight at 37°C. The following day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Protein Expression: Reduce the temperature to 18-30°C and continue to incubate with shaking for 16-24 hours to enhance the yield of soluble protein.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

-